![molecular formula C14H12N2O2 B2556399 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile CAS No. 339016-79-4](/img/structure/B2556399.png)
4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 339016-79-4. It has a molecular weight of 240.26 and its IUPAC name is 4-methoxy-2-(4-methylphenoxy)nicotinonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H12N2O2/c1-10-3-5-11(6-4-10)18-14-12(9-15)13(17-2)7-8-16-14/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The synthesis of pyridine derivatives, including those similar to 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile, involves various chemical reactions that offer insight into their structural features. For example, the synthesis and X-ray spectroscopic analysis of pyridine derivatives highlight the utility of IR and electronic spectroscopy, UV-vis absorption, and fluorescence spectroscopy in understanding their optical properties (Cetina et al., 2010). These techniques provide essential data on the effects of substituents on the compounds' emission spectra, further confirmed by single-crystal X-ray diffraction methods.
Structural Analysis
The structural analysis of these compounds, as determined through X-ray diffraction, reveals intricate details about their molecular geometry, including the impacts of different substituents on the compounds' properties. This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various scientific domains (Tranfić et al., 2011).
Applications in Material Science and Chemistry
Antibacterial Activity
Research on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives has shown that these compounds exhibit significant antimicrobial activity against various aerobic and anaerobic bacteria. This finding suggests potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
The compound and its derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form protective films on metal surfaces, thereby preventing corrosion, indicates their potential industrial applications in protecting materials (Ansari et al., 2015).
Emerging Research Areas
Sensors and Optical Devices
Pyridine derivatives have also been investigated for their potential in developing sensors and optical devices. Their unique fluorescence properties can be harnessed for detecting various substances, indicating their application in creating sensitive and selective chemical sensors (Roja et al., 2020).
Material Chemistry
The synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been studied for their stability and optical properties. These findings open pathways to their application in material chemistry, particularly in developing materials with specific optical characteristics (El-Menyawy et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10-3-5-11(6-4-10)18-14-12(9-15)13(17-2)7-8-16-14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQFOQJCLFJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.